tert-butyl N-{1-[(piperidin-3-yl)carbonyl]piperidin-4-yl}carbamate
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Overview
Description
tert-butyl N-[1-(piperidine-3-carbonyl)piperidin-4-yl]carbamate: is a chemical compound with a complex structure that includes a piperidine ring and a carbamate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[1-(piperidine-3-carbonyl)piperidin-4-yl]carbamate typically involves the reaction of piperidine derivatives with tert-butyl carbamate. One common method involves the use of tert-butyl carbamate and a piperidine derivative in the presence of a base such as cesium carbonate (Cs₂CO₃) and a solvent like 1,4-dioxane . The reaction is usually carried out under controlled temperature conditions to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures high yield and purity of the product. The process may also involve purification steps such as recrystallization or chromatography to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
tert-butyl N-[1-(piperidine-3-carbonyl)piperidin-4-yl]carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents to yield reduced forms of the compound.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄), reducing agents such as lithium aluminum hydride (LiAlH₄), and bases like sodium hydroxide (NaOH) for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions can result in various substituted derivatives depending on the substituents introduced.
Scientific Research Applications
tert-butyl N-[1-(piperidine-3-carbonyl)piperidin-4-yl]carbamate has several applications in scientific research:
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug synthesis.
Industry: It is used in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of tert-butyl N-[1-(piperidine-3-carbonyl)piperidin-4-yl]carbamate involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to tert-butyl N-[1-(piperidine-3-carbonyl)piperidin-4-yl]carbamate include:
- tert-butyl N-[(3R)-piperidin-3-ylmethyl]carbamate
- tert-butyl (S)-3-(4-bromophenyl)piperidine-1-carboxylate
- tert-butyl 4-(6-aminopyridin-3-yl)piperidine-1-carboxylate
Uniqueness
What sets tert-butyl N-[1-(piperidine-3-carbonyl)piperidin-4-yl]carbamate apart is its specific structure, which includes a piperidine ring and a carbamate group
Properties
Molecular Formula |
C16H29N3O3 |
---|---|
Molecular Weight |
311.42 g/mol |
IUPAC Name |
tert-butyl N-[1-(piperidine-3-carbonyl)piperidin-4-yl]carbamate |
InChI |
InChI=1S/C16H29N3O3/c1-16(2,3)22-15(21)18-13-6-9-19(10-7-13)14(20)12-5-4-8-17-11-12/h12-13,17H,4-11H2,1-3H3,(H,18,21) |
InChI Key |
MVONCMXBKQOXNX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCN(CC1)C(=O)C2CCCNC2 |
Origin of Product |
United States |
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